molecular formula C9H6FIN2O2 B15330615 Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B15330615
M. Wt: 320.06 g/mol
InChI Key: NZNKRJVDOAWBSO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolopyridine precursor followed by fluorination and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 5-fluoro-3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H6FIN2O2

Molecular Weight

320.06 g/mol

IUPAC Name

methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6FIN2O2/c1-15-9(14)7-6(11)5-2-4(10)3-12-8(5)13-7/h2-3H,1H3,(H,12,13)

InChI Key

NZNKRJVDOAWBSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC(=C2)F)I

Origin of Product

United States

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